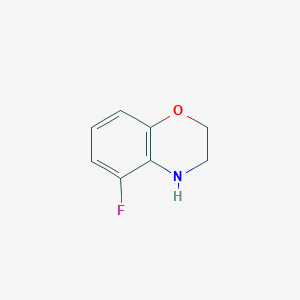

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQHKLQOTXHQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716523 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067171-66-7 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. The strategic introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated analog with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the described methodologies.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 5-position of the benzoxazine ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1067171-66-7 |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Appearance | Expected to be an off-white or pale solid |

| Solubility | Soluble in common organic solvents |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Synthesis of this compound

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the condensation of a 2-aminophenol with a suitable two-carbon electrophile. For the synthesis of the title compound, a logical and efficient approach is the reaction of 2-amino-4-fluorophenol with 1,2-dibromoethane.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-4-fluorophenol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 6.5 | m | 3H | Aromatic protons |

| ~4.3 | t | 2H | -O-CH₂- |

| ~3.5 | t | 2H | -N-CH₂- |

| ~4.6 (broad) | s | 1H | -NH- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d) | C-F |

| ~143 | Quaternary aromatic C |

| ~132 | Quaternary aromatic C |

| ~118 (d) | Aromatic CH |

| ~115 (d) | Aromatic CH |

| ~110 (d) | Aromatic CH |

| ~65 | -O-CH₂- |

| ~44 | -N-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920, ~2850 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | C-O-C asymmetric stretch |

| ~1200 | C-F stretch |

| ~1100 | C-N stretch |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom into the benzoxazine scaffold can significantly enhance its drug-like properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa to optimize pharmacokinetic profiles.[1]

Potential Therapeutic Areas

Derivatives of the 1,4-benzoxazine core have been investigated for a wide range of biological activities. While specific studies on this compound are limited, related fluorinated benzoxazines have shown promise in several areas:

-

Antitubercular Agents: Fluorine-containing benzoxazinyl-oxazolidinones have been developed as potent agents against multidrug-resistant tuberculosis.[2]

-

Anticancer Agents: The 1,4-benzoxazine scaffold is present in compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3]

-

Enzyme Inhibitors: Fluorinated benzoxazinones have been designed as inhibitors of enzymes such as protoporphyrinogen IX oxidase.[4]

The 5-fluoro substitution pattern of the title compound makes it an attractive starting point for the development of new therapeutic agents in these and other disease areas. Structure-activity relationship (SAR) studies of fluorinated benzoxazines can further guide the design of more potent and selective drug candidates.[5][6][7]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a laboratory coat, and safety glasses.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. The methodologies and data presented herein are intended to serve as a robust foundation for researchers to further explore the chemistry and biological activity of this promising fluorinated heterocyclic compound.

References

- 1. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Synthesis of fluorinated drug scaffolds using SNAr substitution reactions - Loughborough University - Figshare [repository.lboro.ac.uk]

- 6. bibrepo.uca.es [bibrepo.uca.es]

- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS Number: 1067171-66-7

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.

Introduction: The Significance of Fluorinated Benzoxazines

Benzoxazines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in polymer chemistry. The introduction of a fluorine atom into the benzoxazine scaffold can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated analogs highly sought after in drug discovery.[1][2] The benzoxazine core itself is considered a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, anti-tuberculosis, and anticancer activities.[3][4] this compound represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[5]

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1067171-66-7 | [5][6][7] |

| Molecular Formula | C₈H₈FNO | [5][6] |

| Molecular Weight | 153.15 g/mol | [5][6] |

| Appearance | Brown to reddish-brown liquid | [6] |

| Storage Temperature | 2-8°C | [6] |

| Purity | Typically ≥95% | [5] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data from suppliers like Moldb and BLDpharm can be requested for full characterization.[8][9] Based on the structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the oxazine ring will likely appear as two triplets in the aliphatic region. The N-H proton will present as a broad singlet.

-

¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (around 2850-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 153.

Synthesis of this compound: A Representative Protocol

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon. A common and effective method involves the reaction of a 2-aminophenol with a 2-haloethanol. For the target molecule, the synthesis would logically start from 2-amino-3-fluorophenol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example based on established methodologies for the synthesis of analogous 1,4-benzoxazines.[10] Researchers should optimize conditions for safety and yield.

Materials and Reagents:

-

2-Amino-3-fluorophenol

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorophenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and N,N-dimethylformamide (DMF).

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack. DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants.

-

-

Addition of Reagent: Slowly add 2-chloroethanol (1.1-1.5 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-120 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating is necessary to promote both the initial O-alkylation and the subsequent intramolecular N-alkylation (cyclization) to form the benzoxazine ring.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Applications in Drug Discovery and Development

The 1,4-benzoxazine scaffold is a key component in a number of biologically active molecules. The introduction of fluorine can further enhance their therapeutic potential.

Antimicrobial and Antituberculosis Agents

Fluorinated benzoxazinyl-oxazolidinones have been investigated as potent agents against multidrug-resistant tuberculosis.[1] The fluorine atom in these structures has been shown to improve activity and reduce toxicity.[1] this compound could serve as a crucial intermediate for the synthesis of novel analogs in this class.

Central Nervous System (CNS) Active Compounds

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been patented for various pharmaceutical compositions, suggesting their potential as scaffolds for CNS-active drugs.[11] The lipophilic nature of fluorine can facilitate penetration of the blood-brain barrier, a desirable property for CNS drug candidates.

Kinase Inhibitors and Anticancer Agents

The benzoxazine nucleus is present in various kinase inhibitors and compounds with anticancer properties.[3] The strategic placement of a fluorine atom can enhance binding to the target kinase or improve the pharmacokinetic profile of the compound.

Caption: Potential therapeutic applications stemming from the this compound scaffold.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with considerable potential in drug discovery and materials science. While specific experimental data on this compound is limited in publicly accessible literature, established synthetic methodologies for benzoxazines provide a clear path for its preparation. The presence of the fluorine atom is anticipated to confer advantageous properties, making this compound an attractive starting point for the development of novel pharmaceuticals and high-performance polymers. Further research into the biological activities of derivatives of this compound is warranted and is expected to yield promising results.

References

- 1. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5-FLUORO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE CAS#: 1067171-66-7 [chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 1067171-66-7 | this compound - Moldb [moldb.com]

- 9. 1501173-93-8|5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

Spectroscopic Data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data presented herein are a combination of established principles and predictive analysis based on structurally analogous compounds found in the scientific literature.

Molecular Structure and Overview

This compound possesses a core structure consisting of a benzene ring fused to a morpholine ring, with a fluorine atom substituted at the 5-position of the aromatic ring. This fluorine substitution is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The fluorine atom at C-5 will introduce characteristic splitting patterns for the adjacent aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.6 - 6.7 | m | 1H | Ar-H |

| ~6.5 - 6.6 | m | 1H | Ar-H |

| ~4.3 | t | 2H | O-CH₂ |

| ~3.4 | t | 2H | N-CH₂ |

| ~3.5 - 4.5 | br s | 1H | N-H |

Interpretation:

-

Aromatic Protons (δ 6.5 - 7.0): The three aromatic protons will appear as a complex multiplet in the upfield region of the aromatic range due to the electron-donating effects of the oxygen and nitrogen atoms. The fluorine substitution will cause additional coupling, further complicating the splitting pattern.

-

Oxazine Ring Protons (δ 3.4 and 4.3): The two methylene groups of the morpholine ring are diastereotopic and are expected to appear as triplets, assuming free rotation. The protons on the carbon adjacent to the oxygen (O-CH₂) will be deshielded and appear at a higher chemical shift (~4.3 ppm) compared to the protons on the carbon adjacent to the nitrogen (N-CH₂) (~3.4 ppm).[2]

-

N-H Proton (δ 3.5 - 4.5): The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~140 - 145 | Ar-C-O |

| ~130 - 135 | Ar-C-N |

| ~115 - 120 (d) | Ar-C |

| ~110 - 115 (d) | Ar-C |

| ~105 - 110 (d) | Ar-C |

| ~65 | O-CH₂ |

| ~45 | N-CH₂ |

Interpretation:

-

Aromatic Carbons (δ 105 - 155): The six aromatic carbons will give rise to six distinct signals. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF) of approximately 240 Hz and will be the most downfield of the aromatic carbons. The other aromatic carbons will also show smaller C-F couplings.

-

Oxazine Ring Carbons (δ 45 and 65): The two methylene carbons of the morpholine ring will appear in the aliphatic region. The carbon adjacent to the oxygen (O-CH₂) is expected at a higher chemical shift (~65 ppm) than the carbon adjacent to the nitrogen (N-CH₂) (~45 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the N-H bond, C-H bonds, C-O and C-N bonds, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, 2850 | Medium | Aliphatic C-H Stretch |

| ~1600, 1500 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (asymmetric) |

| ~1100 | Strong | C-N Stretch |

| ~1050 | Strong | Aliphatic C-O Stretch |

| ~800-900 | Strong | Aromatic C-H Bend (out-of-plane) |

Interpretation: The IR spectrum will be characterized by a sharp N-H stretching band around 3400 cm⁻¹. The aromatic C=C stretching vibrations will appear as strong bands in the 1600-1500 cm⁻¹ region. The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric aryl-O stretching, and the C-N and aliphatic C-O stretching vibrations will be observed in the 1100-1050 cm⁻¹ range.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₈FNO, Molecular Weight: 153.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₂O]⁺ |

| 95 | [M - CH₂O - CO]⁺ or [M - C₂H₃NO]⁺ |

Interpretation: The molecular ion peak at m/z 153 should be clearly visible. A characteristic fragmentation pathway for benzoxazines involves the loss of formaldehyde (CH₂O, 30 Da) from the oxazine ring, leading to a fragment at m/z 123.[5] Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or other neutral fragments from the heterocyclic ring.

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

The spectroscopic data presented in this guide provide a detailed characterization of this compound. The predicted NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and analysis of closely related structures. This information is crucial for the unambiguous identification and further investigation of this compound in various scientific applications.

References

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Therapeutic Promise of 1,4-Benzoxazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,4-benzoxazine core is a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of a benzene ring and a 1,4-oxazine ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a multitude of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,4-benzoxazine derivatives, with a focus on their potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and provide a critical analysis of structure-activity relationships to guide future drug development efforts.

The 1,4-Benzoxazine Core: A Foundation for Diverse Pharmacology

The versatility of the 1,4-benzoxazine scaffold stems from its unique physicochemical properties and the numerous sites available for chemical modification.[4] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective therapeutic agents. The core structure's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, facilitates its binding to a wide range of biological macromolecules.[5]

Anticancer Applications: Targeting Key Oncogenic Pathways

1,4-Benzoxazine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1,4-benzoxazines exert their anticancer effects is the inhibition of protein kinases. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,4-benzoxazine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and the induction of apoptosis in cancer cells.[6]

Beyond kinase inhibition, some derivatives have been found to target the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region, thereby downregulating its expression.[11] This represents a novel and exciting approach to cancer therapy.

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain 1,4-benzoxazine derivatives.

Synthesis of a Representative Anticancer 1,4-Benzoxazine-Purine Hybrid

The synthesis of hybrid molecules incorporating the 1,4-benzoxazine scaffold with other pharmacophores, such as purines, has yielded compounds with enhanced anticancer activity.[4]

Experimental Protocol: Synthesis of a 1,4-Benzoxazine-Purine Hybrid

-

Step 1: Synthesis of the 1,4-Benzoxazine Intermediate. A mixture of 2-aminophenol (1 eq.), an appropriate α-halo ketone (1.1 eq.), and a base such as potassium carbonate (2 eq.) in a suitable solvent like acetonitrile is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,4-benzoxazine intermediate.

-

Step 2: N-Alkylation with a Purine Moiety. The 1,4-benzoxazine intermediate (1 eq.) is dissolved in DMF, and sodium hydride (1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of a 6-chloropurine derivative (1.1 eq.). The reaction is stirred at room temperature for 12-16 hours.

-

Step 3: Work-up and Purification. The reaction mixture is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final 1,4-benzoxazine-purine hybrid.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[15]

-

Compound Treatment: The 1,4-benzoxazine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[14]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[12][13]

| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |

| Hybrid 9 | 6-Bromo-purine | HCT-116 (Colon) | 7.31 | [4] |

| Hybrid 12 | 6-Methyl-purine | MCF-7 (Breast) | 3.39 | [4] |

| Derivative 7 | 1,2,3-Triazole | HepG2 (Liver) | 4.07 | [6] |

Table 1: Anticancer activity (IC50 values) of selected 1,4-benzoxazine derivatives.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. 1,4-benzoxazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[16][17][18][19]

Mechanism of Action: Inhibition of NO and Pro-inflammatory Cytokines

A major mechanism of the anti-inflammatory action of 1,4-benzoxazines is the inhibition of nitric oxide (NO) production in activated macrophages.[17] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. These compounds can also suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 by modulating the NF-κB signaling pathway.[17][20]

Figure 2: The canonical NF-κB signaling pathway and its inhibition by 1,4-benzoxazine derivatives.[4][6][21][22][23]

Synthesis of a Representative Anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one

The 2H-1,4-benzoxazin-3(4H)-one core is a common feature in many anti-inflammatory derivatives.

Experimental Protocol: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one Derivative

-

Step 1: Condensation. A solution of 2-aminophenol (1 eq.) and an α-keto ester (1.1 eq.) in a high-boiling point solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.

-

Step 2: Cyclization. After the initial condensation is complete, the reaction mixture is cooled, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is then refluxed for an additional 8-12 hours to facilitate cyclization.

-

Step 3: Work-up and Purification. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Evaluation of Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.[24][25][26][27][28]

Experimental Protocol: Griess Assay

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the 1,4-benzoxazine derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[25]

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: 50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes in the dark, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[25][27]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,4-benzoxazine derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[29][30][31][32]

Mechanism of Action: Targeting Bacterial DNA Gyrase

One of the key mechanisms of antibacterial action for some 1,4-benzoxazine derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][7][33][34][35] By binding to the enzyme, these compounds stabilize the DNA-gyrase complex in a cleaved state, leading to double-strand DNA breaks and ultimately cell death.[1][34]

Figure 3: Mechanism of action of 1,4-benzoxazine derivatives as DNA gyrase inhibitors.

Synthesis of a Representative Antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-one

A common synthetic route to antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-ones involves the reaction of 2-aminophenols with chloroacetic acid followed by further modifications.[36]

Experimental Protocol: Synthesis of an Antimicrobial 2H-benzo[b][1][4]oxazin-3(4H)-one

-

Step 1: Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one. 2-Aminophenol (1 eq.) is reacted with chloroacetic acid (1.1 eq.) in the presence of a base like sodium acetate in an aqueous medium under reflux. The resulting precipitate is filtered, washed with water, and dried.[36]

-

Step 2: Sulfonation. The product from step 1 is treated with chlorosulfonic acid at 0°C to introduce a sulfonyl chloride group.

-

Step 3: Nucleophilic Substitution. The sulfonyl chloride derivative is then reacted with various amines to introduce diverse side chains, enhancing the antimicrobial activity.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11][37][38]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[11]

-

Serial Dilution of Compounds: The 1,4-benzoxazine derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[37]

| Compound | Modification | Organism | MIC (µg/mL) | Reference |

| Derivative 9c | 1,2,3-Triazole | S. aureus | 16 | [5] |

| Derivative 9d | 1,2,3-Triazole | E. coli | 32 | [5] |

| Fluoro-derivative | Fluorine substitution | Gram-positive bacteria | 16-64 | [30] |

Table 2: Antimicrobial activity (MIC values) of selected 1,4-benzoxazine derivatives.

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 1,4-benzoxazine derivatives have shown significant neuroprotective effects in various in vitro and in vivo models.[39][40]

Mechanism of Action: Inhibition of GSK-3β and Oxidative Stress

A key player in the pathogenesis of several neurodegenerative diseases is Glycogen Synthase Kinase-3β (GSK-3β).[2][39][40][41][42] Hyperactivation of GSK-3β is linked to tau hyperphosphorylation (a hallmark of Alzheimer's disease) and increased neuronal apoptosis. Several 1,4-benzoxazine derivatives have been identified as potent inhibitors of GSK-3β.[40] Additionally, these compounds can protect neurons from oxidative stress-induced cell death by scavenging reactive oxygen species (ROS).

Figure 4: The role of GSK-3β in neurodegeneration and its inhibition by 1,4-benzoxazine derivatives.

Synthesis of a Representative Neuroprotective 1,4-Benzoxazine (HSB-13)

The synthesis of neuroprotective 1,4-benzoxazines like HSB-13 involves a multi-step process.

Experimental Protocol: Synthesis of an HSB-13 Analog

-

Step 1: Synthesis of the Benzoxazinone Core. 2-Amino-5-nitrophenol is reacted with ethyl chloroacetate in the presence of a base to form the corresponding nitro-substituted 2H-benzo[b][1][4]oxazin-3(4H)-one.

-

Step 2: Knoevenagel Condensation. The benzoxazinone core is then subjected to a Knoevenagel condensation with a substituted benzaldehyde (e.g., 3,5-dibromo-4-hydroxybenzaldehyde) in the presence of a catalyst like piperidine in ethanol to yield the benzylidene derivative.

-

Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine using a reducing agent such as stannous chloride in ethanol or catalytic hydrogenation.

-

Step 4: Purification. The final product is purified by column chromatography to yield the desired neuroprotective agent.

Evaluation of Neuroprotective Activity: SH-SY5Y Cell-Based Assay

The SH-SY5Y human neuroblastoma cell line is a widely used model to study neuroprotection against oxidative stress.[36][43][44]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using retinoic acid.

-

Pre-treatment with Compounds: The cells are pre-treated with various concentrations of the 1,4-benzoxazine derivatives for 2-4 hours.[36]

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.[43]

-

Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the toxin-only treated cells indicates a neuroprotective effect.

Conclusion and Future Directions

The 1,4-benzoxazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse pharmacological activities, coupled with the potential for synthetic modification, make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research should focus on the development of more selective and potent derivatives, a deeper understanding of their mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. The GSK3 beta signaling cascade and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. purformhealth.com [purformhealth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchhub.com [researchhub.com]

- 16. research.mpu.edu.mo [research.mpu.edu.mo]

- 17. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling [frontiersin.org]

- 33. DNA Gyrase Inhibitors [pharmacology2000.com]

- 34. DNA gyrase - Wikipedia [en.wikipedia.org]

- 35. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Broth Microdilution | MI [microbiology.mlsascp.com]

- 38. rr-asia.woah.org [rr-asia.woah.org]

- 39. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation...: Ingenta Connect [ingentaconnect.com]

- 40. researchgate.net [researchgate.net]

- 41. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. mdpi.com [mdpi.com]

- 44. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound belonging to the benzoxazine class of molecules. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in readily available literature, this guide synthesizes information on its plausible synthesis, the broader historical context of benzoxazines in medicinal chemistry, and its potential applications based on the known bioactivities of structurally related compounds. This document serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of fluorinated benzoxazine scaffolds.

Introduction: The Significance of the Benzoxazine Scaffold

Benzoxazines are a class of heterocyclic compounds that feature a benzene ring fused to an oxazine ring. They are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The benzoxazine core is present in numerous compounds with demonstrated anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties.[1][2]

The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties.[3] Fluorine's high electronegativity can alter a molecule's acidity, basicity, and dipole moment, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and improve a drug's pharmacokinetic profile.[3] Consequently, fluorinated benzoxazines, such as this compound, represent a promising area of research for the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1067171-66-7 | [4] |

| Molecular Formula | C₈H₈FNO | [4] |

| Molecular Weight | 153.15 g/mol | [5] |

| Appearance | Brown to reddish-brown liquid | [6] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C | [6] |

Note: Experimental data for properties such as boiling point, melting point, and detailed spectroscopic data (NMR, IR, MS) are not consistently reported in publicly accessible literature. The data presented is based on information from chemical suppliers and general knowledge of similar compounds.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. Signals for the methylene protons of the oxazine ring would likely appear as multiplets in the aliphatic region. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the fluorine and oxygen/nitrogen substituents.

-

¹⁹F NMR: A singlet is expected for the fluorine atom attached to the benzene ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.15 g/mol ).

Synthesis of this compound: A Plausible Pathway

A specific, detailed synthesis protocol for this compound is not explicitly detailed in a single peer-reviewed publication. However, based on established synthetic methodologies for 3,4-dihydro-2H-1,4-benzoxazines and related fluorinated compounds, a plausible multi-step synthetic route can be proposed. The key starting material for this synthesis is 2-Amino-5-fluorophenol .

Synthesis of the Key Precursor: 2-Amino-5-fluorophenol

2-Amino-5-fluorophenol can be synthesized from the commercially available starting material, 2,4-difluoroaniline.

Step-by-step Methodology:

-

Hydroxylation of 2,4-difluoroaniline: A mixture of 2,4-difluoroaniline, water, and potassium hydroxide is heated. The reaction temperature is maintained at 50-80°C for approximately 4-5 hours.

-

Acidification and Steam Distillation: After the reaction is complete, hydrochloric acid is added to the reaction mixture. The product, 2-Amino-5-fluorophenol, is then isolated via steam distillation.

Proposed Synthesis of this compound

The synthesis of the target molecule from 2-Amino-5-fluorophenol can be achieved through a two-step process involving N-acylation followed by intramolecular cyclization and reduction.

Step-by-step Methodology:

-

N-Acylation: 2-Amino-5-fluorophenol is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

-

Intramolecular Cyclization and Reduction: The intermediate chloroacetamide is then subjected to conditions that promote intramolecular cyclization to form the lactam, 5-fluoro-2H-benzo[b][4][7]oxazin-3(4H)-one. This is typically achieved by heating in the presence of a base. Subsequent reduction of the lactam carbonyl group using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., tetrahydrofuran) would yield the final product, this compound.

Historical Context and Developmental Milestones

While a specific historical account of the first synthesis of this compound is not prominent in the scientific literature, the development of the broader benzoxazine class has a rich history. The foundational synthesis of 1,3-benzoxazines via the Mannich reaction of phenols, primary amines, and formaldehyde was established in the mid-20th century.[8]

The exploration of fluorinated benzoxazines is a more recent development, driven by the increasing recognition of fluorine's beneficial effects in medicinal chemistry.[3] Researchers have synthesized various fluorinated benzoxazine derivatives to explore their potential in areas such as high-performance polymers and as therapeutic agents.[7][9] The synthesis of fluorinated benzoxazines often requires modified reaction conditions compared to their non-fluorinated analogs due to the electronic effects of the fluorine atom.[7]

Potential Applications in Drug Discovery and Materials Science

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a core component of several biologically active molecules. The introduction of a fluorine atom at the 5-position of this scaffold is anticipated to modulate its biological activity and pharmacokinetic properties.

Medicinal Chemistry and Drug Development

-

Anticancer Activity: Numerous derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for their potential as anticancer agents.[10] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis in cancer cell lines.

-

Antitubercular Activity: Fluorinated benzoxazinyl-oxazolidinones have shown promising activity against multidrug-resistant tuberculosis strains.[9] This suggests that the this compound core could be a valuable building block for the synthesis of novel antitubercular agents.

-

Other Potential Therapeutic Areas: The broader class of benzoxazines has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Further research is warranted to explore the potential of this compound in these and other therapeutic areas.

Materials Science

Fluorinated benzoxazines are also of interest in the field of materials science. Polybenzoxazines are a class of thermosetting polymers known for their high thermal stability, low water absorption, and excellent dielectric properties.[4] The incorporation of fluorine can further enhance these properties, making them suitable for applications in microelectronics and aerospace.[7]

Conclusion

This compound is a versatile fluorinated heterocyclic compound with significant potential in both medicinal chemistry and materials science. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be devised based on established chemical principles. The known biological activities of related benzoxazine derivatives, coupled with the beneficial properties imparted by fluorine, make this compound and its derivatives attractive targets for future research and development. This technical guide provides a foundational understanding for scientists and researchers looking to explore the synthesis and applications of this promising molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 1160102-28-2_6-溴-7-氟-3,4-二氢-2H-1,4-苯并恶嗪CAS号:1160102-28-2_6-溴-7-氟-3,4-二氢-2H-1,4-苯并恶嗪【结构式 性质 英文】 - 化源网 [chemsrc.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Foreword: Proactive Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage "forewarned is forearmed" holds profound significance. The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, manufacturability, and ultimately, clinical success. This guide is dedicated to a specific entity of interest: 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. While this molecule may hold therapeutic promise, its potential can only be unlocked through a meticulous and proactive evaluation of its solubility and stability profiles.

This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a generic, templated approach in favor of a logically structured narrative that delves into the "why" behind the "how." As your virtual Senior Application Scientist, I will guide you through the theoretical considerations and practical methodologies for comprehensively characterizing this fluorinated benzoxazine derivative. We will explore not just the protocols, but the scientific rationale that underpins them, ensuring a self-validating system of experimentation. Every recommendation is grounded in established principles and authoritative guidelines, providing a robust framework for your investigations.

Section 1: Understanding this compound: A Structural Perspective

Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount. This compound is a heterocyclic compound featuring a benzene ring fused to a morpholine ring, with a fluorine atom substituted at the 5-position of the benzoxazine core.

The presence of the fluorine atom is significant; its high electronegativity can influence the molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. The morpholine-like portion of the molecule contains both an ether linkage and a secondary amine, which are key functional groups that will dictate its hydrogen bonding capacity and potential for salt formation, thereby influencing its solubility.

Section 2: Solubility Profiling: A Gateway to Bioavailability and Formulation

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, preclinical studies, and ensuring adequate bioavailability. The solubility of this compound is anticipated to be influenced by its crystalline structure, the interplay of its functional groups with different solvents, and the pH of the medium.

Theoretical Considerations for Solubility

Based on its structure, we can make several predictions:

-

Aqueous Solubility: The presence of the secondary amine and the ether oxygen suggests that the molecule can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This should afford some degree of aqueous solubility. However, the aromatic ring and the fluorine atom contribute to its lipophilicity, which will counteract its water solubility. The overall aqueous solubility is likely to be low to moderate.

-

pH-Dependent Solubility: The secondary amine is basic and will be protonated at acidic pH. This protonation will lead to the formation of a more soluble salt form. Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic conditions compared to neutral or basic conditions.

-

Organic Solvent Solubility: The molecule's partial lipophilic character suggests good solubility in a range of organic solvents. Polar aprotic solvents like dimethylformamide (DMF)[1] and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane, are likely to be effective.[2] Alcohols such as ethanol and methanol should also be suitable solvents due to their ability to engage in hydrogen bonding.[3] Non-polar solvents like toluene may be used, particularly during synthesis and purification.[4][5]

Experimental Determination of Solubility

To move from theoretical predictions to empirical data, a systematic approach to solubility determination is required. The isothermal shake-flask method is a gold-standard technique for this purpose.[6]

Protocol 1: Equilibrium Solubility Determination via Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Methodology:

-

Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Pipette a precise volume of the selected solvent (e.g., water, pH-buffered solutions, ethanol, DMSO) into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium.[6] It is advisable to sample at multiple time points to confirm that equilibrium has been achieved.

-

Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Predicted and Experimental Solubility

The following table should be populated with experimental data. The predicted values are based on the structural analysis and data from similar compounds.

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water (pH 7.0) | Low to Moderate | To be determined |

| 0.1 N HCl (pH 1.2) | High | To be determined |

| Phosphate Buffer (pH 7.4) | Low to Moderate | To be determined |

| Ethanol | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |

| Dichloromethane | High | To be determined |

| Toluene | Moderate | To be determined |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7][8] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential component of this assessment.[7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[7][8]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The ether linkage in the morpholine ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidation: The secondary amine and the benzylic position of the morpholine ring are potential sites for oxidation.

-

Photodegradation: The aromatic ring can absorb UV light, potentially leading to photolytic degradation. The presence of the fluorine atom may also influence the photostability.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The thermal stability of benzoxazine derivatives is a complex topic, often studied in the context of their polymerization.[9][10][11]

Protocol for a Comprehensive Forced Degradation Study

A well-designed forced degradation study should aim for 5-20% degradation of the parent compound to ensure the formation of relevant degradation products without overly complex degradation profiles.[12][13]

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C).

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]

-

-

Time Points: Sample from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation over time.

-

Sample Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A mass spectrometer (LC-MS) should be used to obtain mass information on the degradation products to aid in their identification.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Section 4: Conclusion and Future Directions

The proactive and systematic investigation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a critical step in de-risking its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and effective drug product.

The insights gained from these studies will be invaluable. A clear understanding of the pH-solubility profile will guide the selection of appropriate formulation approaches, such as salt formation or the use of solubilizing excipients. The stability data will inform the manufacturing process, packaging selection, and the definition of the drug product's shelf-life. Furthermore, the identification of major degradation products is a regulatory requirement and is essential for assessing the safety profile of the final product.

By embracing the principles of scientific integrity and logical experimentation, researchers can confidently navigate the challenges of early-stage drug development and unlock the full therapeutic potential of promising molecules like this compound.

References

- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and thermal stability of benzoxazine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. researchgate.net [researchgate.net]

Fluorinated Benzoxazines in Medicinal Chemistry: A Guide to Synthesis, Properties, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Benzoxazines, a class of heterocyclic compounds, present a versatile and privileged structure for drug design, demonstrating a wide array of biological activities.[3] This guide provides a technical deep-dive into the confluence of these two domains: the world of fluorinated benzoxazines. We will explore the causal reasoning behind the use of fluorine to modulate molecular properties, detail synthetic methodologies with an emphasis on overcoming common challenges, analyze the resulting physicochemical and pharmacokinetic profiles, and examine their application in drug discovery through structure-activity relationship (SAR) studies. This document is intended for medicinal chemists and drug development professionals seeking to leverage the unique advantages of fluorinated benzoxazines in their research endeavors.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate strategy to fine-tune its molecular properties for enhanced therapeutic performance.[1][4] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds.[4][5] These characteristics are leveraged to achieve specific, predictable outcomes in a drug's profile.

Key Physicochemical Modulations:

-

Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation.[6] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, thus preventing unwanted metabolism at that site and often extending the drug's half-life.[4]

-

Lipophilicity and Permeability: Fluorination can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and penetrate tissues, including the central nervous system (CNS).[1][5] However, the effect is context-dependent, and excessive fluorination can sometimes lead to poor solubility.[1]

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[6][7] This can lower the pKa of nearby acidic protons, making them more acidic, or decrease the basicity of amines, which can improve oral absorption by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[4][7]

-

Binding Affinity and Conformation: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding affinity.[5] It can also alter the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for receptor binding.[1][2]

The diagram below illustrates the cascading effects of introducing fluorine into a molecular scaffold.

Caption: Logical flow from fluorine's intrinsic properties to improved pharmacological outcomes.

Synthesis of Fluorinated Benzoxazine Monomers

The synthesis of benzoxazines typically involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. However, the introduction of fluorine, particularly on the amine component, presents unique challenges due to the reduced nucleophilicity of the amine.

Synthetic Challenges with Fluorinated Amines

Fluorinated anilines, especially those with multiple fluorine substituents like pentafluoroaniline, are very weak bases (pKa < 3).[8] Traditional benzoxazine synthesis conditions are often inefficient for these weakly nucleophilic amines, leading to low yields.[8] The key insight is that the pH of the reaction medium is a controlling factor.[8] A strongly acidic environment is often necessary to facilitate the reaction and achieve a significant increase in the yield of the desired benzoxazine ring.[8]

General Synthetic Workflow

A common and effective approach for synthesizing fluorinated benzoxazines, particularly from challenging fluorinated amines, is a multi-step procedure that allows for greater control.[9] The workflow below outlines the key stages.

Caption: A generalized workflow for the synthesis and validation of fluorinated benzoxazines.

Experimental Protocol: Synthesis of a Fluorinated Benzoxazine

This protocol is a representative example adapted from methodologies described in the literature for synthesizing a bis-benzoxazine from a fluorinated bisphenol.[10]

Objective: To synthesize a fluorinated benzoxazine monomer from hexafluorobisphenol A and 4-(trifluoromethyl)aniline.

Materials:

-

Hexafluorobisphenol A (1 equivalent)

-